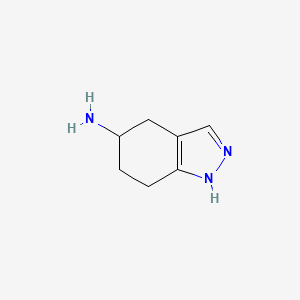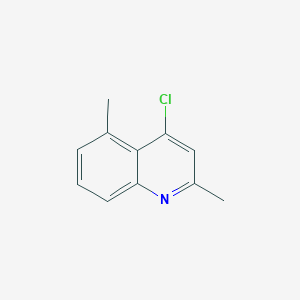
4-Chloro-2,5-dimethylquinoline
Vue d'ensemble
Description
4-Chloro-2,5-dimethylquinoline is a chemical compound with the molecular formula C11H10ClN . It belongs to the class of quinolines, which are naturally occurring heterocyclic organic compounds.
Molecular Structure Analysis
The molecules of 4-Chloro-2,5-dimethylquinoline are essentially planar . The compound has a molecular weight of 191.65 g/mol .Physical And Chemical Properties Analysis
4-Chloro-2,5-dimethylquinoline has a molecular weight of 191.65 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the available sources.Applications De Recherche Scientifique
Anticancer Agents Development
A study highlighted the development of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, derived from modifying 4-anilinoquinazolines, as a potent apoptosis inducer and a promising anticancer clinical candidate. It showed significant potency in inducing apoptosis with excellent blood-brain barrier penetration and efficacy in various cancer models (Sirisoma et al., 2009).
Synthesis of Quinoline Derivatives
Research on the synthesis of various quinoline derivatives, including 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines, utilized 4-chloro-2,5-dimethylquinoline as an intermediate. This method involved the conversion of a quinolone intermediate into a chloroquinoline, followed by the introduction of various 4-substituents (Outt et al., 1998).
Potential Antimalarial Drugs
A synthetic method for obtaining 6-amino-2,4-dimethylquinoline derivatives from 2,5-dichloraniline, with steps involving ring closure, nitration, and aromatic substitution, was developed. These derivatives are explored as potential antimalarial drugs (Parushev et al., 1991).
X-ray Diffraction Analysis
In a study involving the synthesis of 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone, 4-chloro-2,5-dimethylquinoline was used in a reaction that was analyzed using X-ray diffraction to determine the compound's structure (Tkachev et al., 2017).
Cytotoxicity Evaluation
A series of 4-aminoquinoline derivatives, synthesized using 4-chloro-7-substituted-quinolines, were evaluated for their cytotoxic effects on human breast tumor cell lines. This research indicated the potential of these derivatives as anticancer agents (Zhang et al., 2007).
Antibacterial Activity
New quinoline derivatives, including 4-alkoxy, 4-aminoalkyl, and 4-alkylthioquinolines, synthesized from various starting materials like 4-chloro-quinoline, were tested against different bacterial strains. Promising antibacterial activities were observed, particularly against Mycobacterium smegmatis (Kayirere et al., 1998).
Safety and Hazards
While specific safety and hazard data for 4-Chloro-2,5-dimethylquinoline was not found, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, and clothing .
Mécanisme D'action
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzyme activity, or disrupting protein-protein interactions .
Biochemical Pathways
Quinoline derivatives are often involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Propriétés
IUPAC Name |
4-chloro-2,5-dimethylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-4-3-5-10-11(7)9(12)6-8(2)13-10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXHRSSGTGQSKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(C=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,5-dimethylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




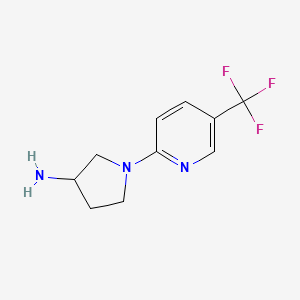
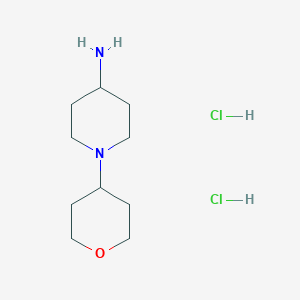
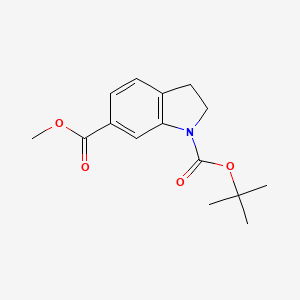
![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-pyrazole](/img/structure/B3024270.png)
![Tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B3024271.png)
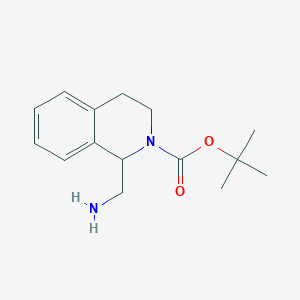
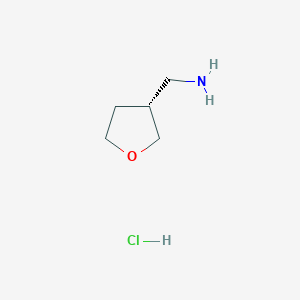
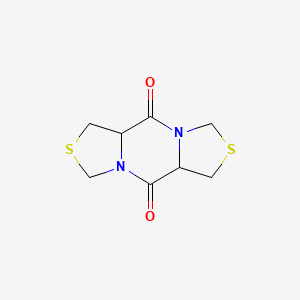
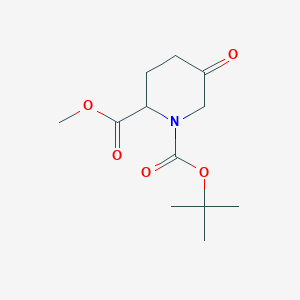
![1-[(Thiazol-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B3024280.png)
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B3024281.png)

